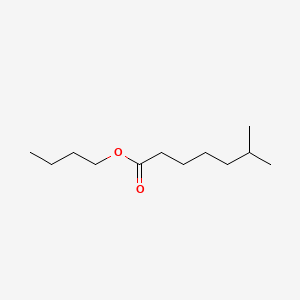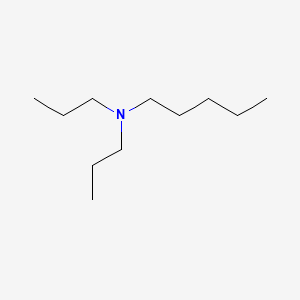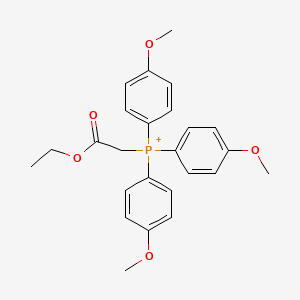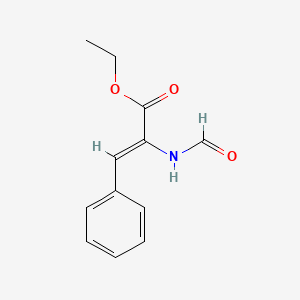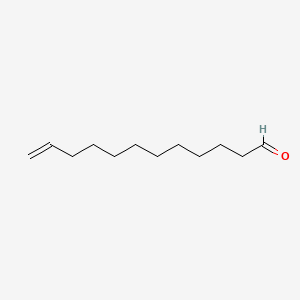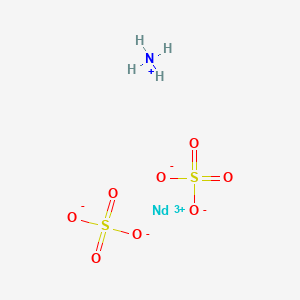
Ammonium neodymium(3+) disulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium neodymium(3+) disulphate is an inorganic compound with the molecular formula H₄NNdO₈S₂. It is typically found as a white crystalline solid and is known for its stability at room temperature and pressure. This compound is part of the rare earth metal compounds, which often exhibit unique magnetic and optical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammonium neodymium(3+) disulphate can be synthesized through a reaction involving neodymium(III) oxide and ammonium sulphate in an aqueous medium. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{Nd}_2\text{O}_3 + 2(\text{NH}_4)_2\text{SO}_4 + 2\text{H}_2\text{O} \rightarrow 2\text{NH}_4\text{Nd(SO}_4\text{)}_2 + 2\text{NH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to facilitate the formation of the compound. The product is subsequently purified through filtration and recrystallization processes .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium neodymium(3+) disulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state compounds of neodymium.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The sulphate groups can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of strong acids or bases to facilitate the exchange of anions.
Major Products Formed
Oxidation: Neodymium(IV) sulphate.
Reduction: Neodymium(II) sulphate.
Substitution: Various neodymium salts depending on the substituting anion
Wissenschaftliche Forschungsanwendungen
Ammonium neodymium(3+) disulphate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other neodymium compounds and as a catalyst in certain chemical reactions.
Biology: Its unique magnetic properties make it useful in magnetic resonance imaging (MRI) and other biomedical applications.
Medicine: It is being explored for use in targeted drug delivery systems due to its ability to be functionalized with various ligands.
Industry: It is used in the production of high-performance magnets, which are essential components in various electronic devices and renewable energy technologies .
Wirkmechanismus
The mechanism of action of ammonium neodymium(3+) disulphate involves its interaction with molecular targets through its sulphate groups. These interactions can lead to the formation of coordination complexes, which can alter the chemical and physical properties of the target molecules. The pathways involved often include the coordination of neodymium ions with electron-rich sites on the target molecules, leading to changes in their reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ammonium yttrium(3+) disulphate
- Ammonium thulium(3+) disulphate
- Ammonium holmium(3+) disulphate
- Ammonium erbium(3+) disulphate
- Ammonium dysprosium(3+) disulphate
- Ammonium lutetium(3+) disulphate
- Ammonium ytterbium(3+) disulphate
- Ammonium europium(3+) disulphate
Uniqueness
Ammonium neodymium(3+) disulphate is unique due to its specific magnetic and optical properties, which are not as pronounced in other similar compounds. These properties make it particularly valuable in applications requiring high-performance magnetic materials and advanced optical devices .
Eigenschaften
CAS-Nummer |
21995-34-6 |
|---|---|
Molekularformel |
H4NNdO8S2 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
azanium;neodymium(3+);disulfate |
InChI |
InChI=1S/H3N.Nd.2H2O4S/c;;2*1-5(2,3)4/h1H3;;2*(H2,1,2,3,4)/q;+3;;/p-3 |
InChI-Schlüssel |
AADFAKZJDLLLCK-UHFFFAOYSA-K |
Kanonische SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Nd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


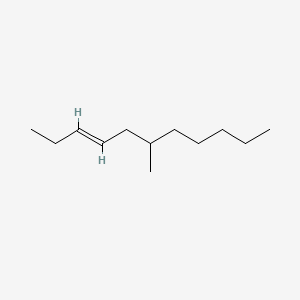
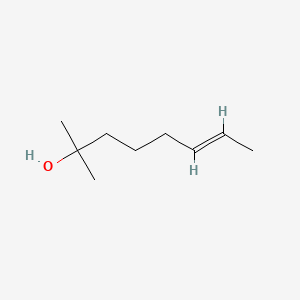
![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12655572.png)

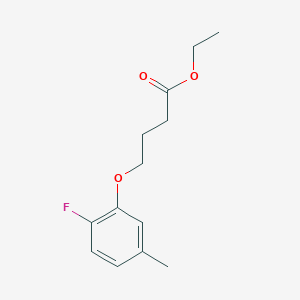

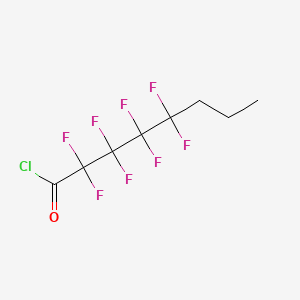
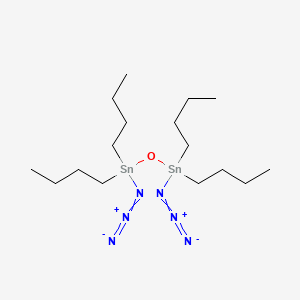
![(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B12655611.png)
